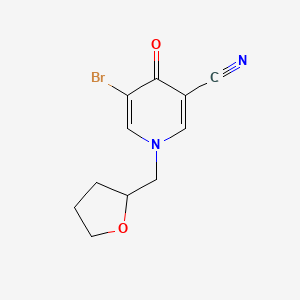![molecular formula C13H20N4O B15054671 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopentane ring, and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a piperidine derivative with a cyclopentane-based intermediate, followed by cyclization and functional group modifications . The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in the presence of acidic or basic catalysts, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . The compound’s structure allows it to fit into the active sites of target proteins, forming stable complexes that disrupt normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolopyrimidine-based derivatives: These compounds share structural similarities with 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one and exhibit similar biological activities.
Triazole-pyrimidine hybrids: These compounds also possess a pyrimidine moiety and are used in similar research applications.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C13H20N4O |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(4-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-16-12(18)10-3-2-4-11(10)15-13(16)17-7-5-9(14)6-8-17/h9H,2-8,14H2,1H3 |
Clave InChI |
XWWWVBOWOTUEIH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(CCC2)N=C1N3CCC(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
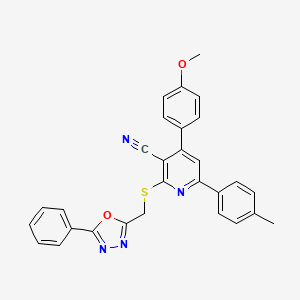
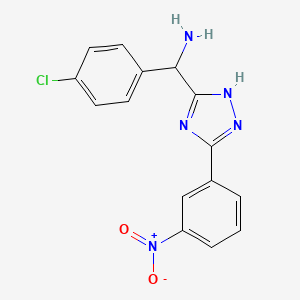
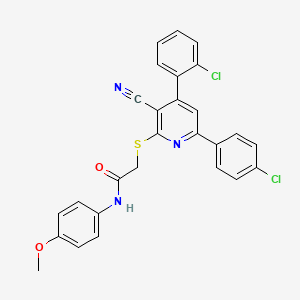
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
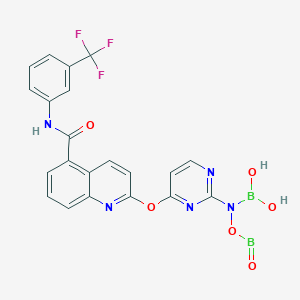
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)
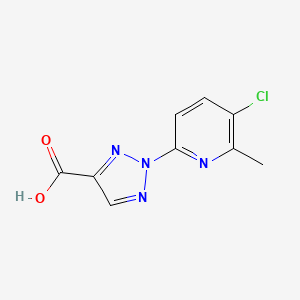

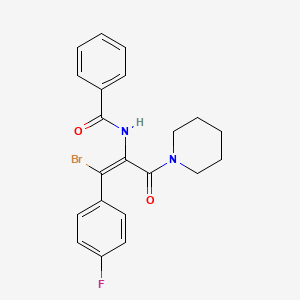
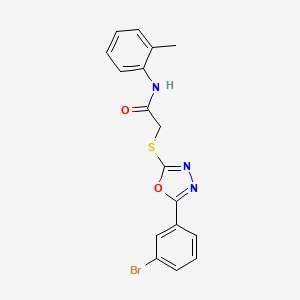
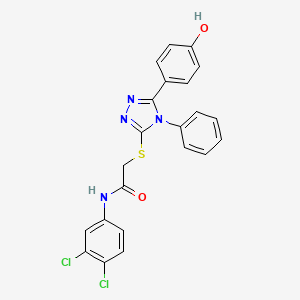
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
